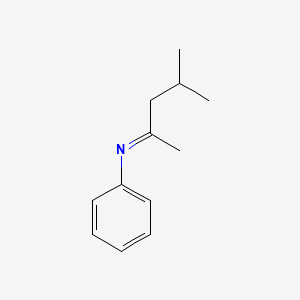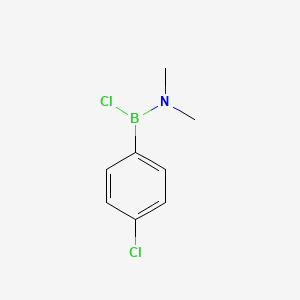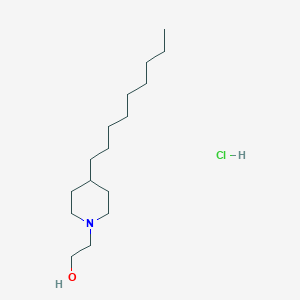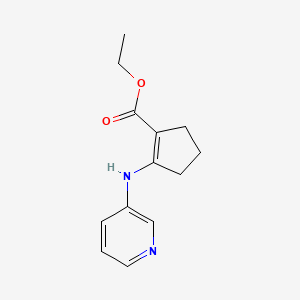
2-Pentenoic acid, 4,4-dimethoxy-, methyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenoic acid, 4,4-dimethoxy-, methyl ester, (Z)- is an organic compound with the molecular formula C8H14O4. This compound is a derivative of pentenoic acid, characterized by the presence of a double bond in the Z-configuration and two methoxy groups attached to the fourth carbon. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 4,4-dimethoxy-, methyl ester, (Z)- typically involves the esterification of 2-pentenoic acid derivatives. One common method is the reaction of 2-pentenoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid, 4,4-dimethoxy-, methyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Pentenoic acid, 4,4-dimethoxy-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 4,4-dimethoxy-, methyl ester, (Z)- involves its interaction with specific molecular targets. The double bond and methoxy groups play a crucial role in its reactivity and interactions. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological targets or participate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of methoxy groups.
2-Pentenoic acid, methyl ester: Lacks the methoxy groups, making it less reactive in certain reactions.
4-Pentenoic acid, 2-methyl-, pentyl ester: Different ester group and additional methyl group.
Uniqueness
2-Pentenoic acid, 4,4-dimethoxy-, methyl ester, (Z)- is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and interactions. These functional groups make it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
61203-77-8 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 4,4-dimethoxypent-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-8(11-3,12-4)6-5-7(9)10-2/h5-6H,1-4H3 |
InChI Key |
ITHKHLNISGKTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Diethylamino)phenoxy]cyclohexan-1-one](/img/structure/B14577525.png)
![2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14577526.png)




![4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoyl chloride](/img/structure/B14577554.png)



![Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14577566.png)



